Cas no 13501-95-6 (2,3,4,5-Tetra-O-acetyl-D-xylononitrile)

2,3,4,5-Tetra-O-acetyl-D-xylononitrile 化学的及び物理的性質
名前と識別子
-
- D-Xylononitrile,2,3,4,5-tetraacetate (9CI)
- (2,3,4-triacetyloxy-4-cyanobutyl) acetate
- 2,3,4,5-TETRA-O-ACETYL-D-XYLONITRILE
- 2,3,4,5-Tetra-O-acetyl-D-xylononitrile
- D-(+)-Xylose, aldononitrile, tetraacetate
- Xylononitrile, 2,3,4,5-tetraacetate, D-
- Nsc42415
- D-Xylononitrile, 2,3,4,5-tetraacetate
- 2-O,3-O,4-O,5-O-Tetra(acetyl)D-xylononitrile
- W-201128
- D-Xylononitrile,2,3,4,5-tetraacetate(9ci)
- [(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate
- (1S,2R,3R)-1-cyanobutane-1,2,3,4-tetrayl tetraacetate
- 13501-95-6
-
- インチ: InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
- InChIKey: YHTPKBYAZJOQCI-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(C(C(OC(=O)C)C#N)OC(=O)C)OC(=O)C)=O
計算された属性
- せいみつぶんしりょう: 315.09541
- どういたいしつりょう: 315.09541650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- PSA: 128.99
- LogP: -0.13182
2,3,4,5-Tetra-O-acetyl-D-xylononitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T207575-500mg |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile |
13501-95-6 | 500mg |
$ 560.00 | 2022-06-03 | ||
TRC | T207575-1000mg |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile |
13501-95-6 | 1g |
$ 925.00 | 2022-06-03 | ||
TRC | T207575-2000mg |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile |
13501-95-6 | 2g |
$ 1475.00 | 2022-06-03 |
2,3,4,5-Tetra-O-acetyl-D-xylononitrile 関連文献
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
2,3,4,5-Tetra-O-acetyl-D-xylononitrileに関する追加情報
D-Xylononitrile,2,3,4,5-Tetraacetate (9CI): A Comprehensive Overview
D-Xylononitrile,2,3,4,5-tetraacetate, also known by its CAS number 13501-95-6, is a complex organic compound with significant applications in various fields of chemistry and biochemistry. This compound is a derivative of D-xylononitrile, which itself is a rare sugar alcohol derivative. The tetraacetate form indicates that four hydroxyl groups are acetylated, making it a highly functionalized molecule with potential uses in drug design and material science.
The structure of D-Xylononitrile is characterized by a six-carbon backbone with a nitrile group at the terminal position. The acetylation at positions 2, 3, 4, and 5 introduces steric hindrance and increases the molecule's stability. This modification also enhances its solubility in organic solvents and improves its compatibility with various chemical reactions. Recent studies have highlighted the importance of such structural modifications in enhancing the bioavailability of drugs and their effectiveness in targeting specific cellular pathways.
In terms of synthesis, D-Xylononitrile derivatives are typically obtained through multi-step processes involving selective oxidation and acetylation reactions. The use of enzymes or transition metal catalysts has been explored to optimize these reactions for higher yields and better stereocontrol. For instance, researchers have employed enzymatic acetyltransferases to achieve site-specific acetylation of sugar alcohols. This approach not only simplifies the synthesis process but also reduces the environmental impact compared to traditional chemical methods.
The applications of D-Xylononitrile derivatives are diverse and span across several industries. In the pharmaceutical sector, these compounds are being investigated as potential drug candidates for treating metabolic disorders and infectious diseases. Their ability to modulate cellular signaling pathways makes them promising leads for developing new therapeutic agents. Additionally, in the field of material science, these compounds have shown potential as precursors for synthesizing advanced polymers with tailored mechanical and thermal properties.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of D-Xylononitrile derivatives more accurately. By using molecular docking simulations and machine learning algorithms, scientists can now identify optimal structural modifications that enhance drug absorption and reduce toxicity. These computational tools have significantly accelerated the drug discovery process and reduced reliance on time-consuming experimental methods.
In conclusion, D-Xylononitrile, particularly its tetraacetate form (CAS No. 13501-95-6), represents a valuable compound with wide-ranging applications in modern chemistry and biology. Its unique structure and functional groups make it an ideal candidate for exploring novel therapeutic strategies and advanced materials. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in scientific innovation.
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